ethyl 3-oxo-1-piperidin-1-yl-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-oxo-1-piperidin-1-yl-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-1-piperidin-1-yl-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-1-piperidin-1-yl-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Ethyl 3-oxo-1-piperidin-1-yl-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers use the compound to study its effects on various biological pathways and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-1-piperidin-1-yl-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives with varying substituents, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
What sets ethyl 3-oxo-1-piperidin-1-yl-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carboxylate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H24N2O3 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
ethyl 1-oxo-3-piperidin-1-yl-5,6,7,8-tetrahydropyrrolo[1,2-a]indole-2-carboxylate |
InChI |
InChI=1S/C19H24N2O3/c1-2-24-19(23)16-17(20-10-6-3-7-11-20)15-12-13-8-4-5-9-14(13)21(15)18(16)22/h12H,2-11H2,1H3 |
InChI Key |
OKDJMASCRBKVBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC3=C(N2C1=O)CCCC3)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.